REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:20][CH3:21])[CH2:4][CH:5]1[C:9](=[O:10])[CH2:8][CH2:7][CH:6]1[CH:11](C(OC)=O)[C:12]([O:14][CH3:15])=[O:13].CN1C(=O)CCC1>O>[CH3:1][O:2][CH:3]([O:20][CH3:21])[CH2:4][CH:5]1[C:9](=[O:10])[CH2:8][CH2:7][CH:6]1[CH2:11][C:12]([O:14][CH3:15])=[O:13]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-neck 250 ml round bottom flask equipped with a short path distillation apparatus
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction, distillation under vacuum (b.p.=140-145° C. at 1 mbar) of the reaction medium
|
Type
|
CUSTOM
|
Details
|
to recover directly the
|
Type
|
CUSTOM
|
Details
|
purified title compound with a yield of 81%
|
Name
|
|
Type
|
|
Smiles
|
COC(CC1C(CCC1=O)CC(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |